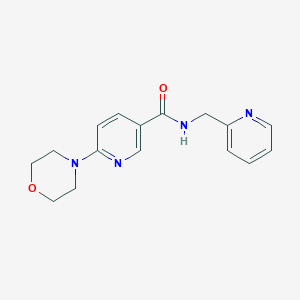

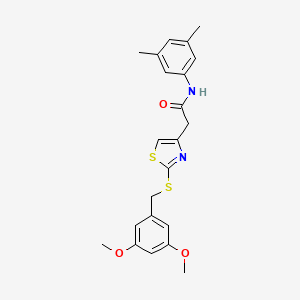

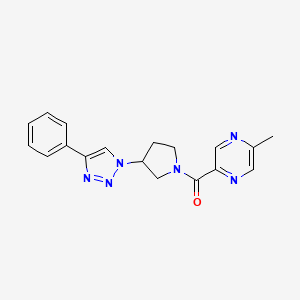

![molecular formula C16H21N3O5S B2482776 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448044-08-3](/img/structure/B2482776.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The resulting noble ligands are crystallized in solvents like acetone, EtOAc, and EtOH. Various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, are employed to characterize the compound. Additionally, single crystal X-ray diffraction analysis provides insights into its crystal structure .

Detection of Carcinogenic Lead (Pb2+)

The compound demonstrates significant potential for detecting carcinogenic heavy metal ions, specifically lead (Pb2+). Researchers have developed a sensitive and selective Pb2+ sensor by depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibits excellent sensitivity (2220.0 pA μM−1 cm−2), a low limit of quantification (LOQ) of 320.0 mM, and a low limit of detection (LOD) of 96.0 pM. This electrochemical approach holds promise for environmental monitoring and health-related applications .

Anticancer Properties

Several studies explore the anticancer potential of compounds related to this structure. For instance:

- 1-benzo[1,3]dioxol-5-yl-indoles : These derivatives, bearing various fused heteroaryl moieties at the 3-position, are synthesized and evaluated for antiproliferative activity against cancer cells. Their effectiveness is assessed against cell lines such as CCRF-CEM, LNCaP, and MIA PaCa-2 .

- 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole derivatives : Some of these compounds exhibit potent growth inhibition properties with IC50 values generally below 5 μM against human cancer cell lines .

Drug Design and QSAR Studies

Researchers find it interesting to design substituted cinnamides based on this compound’s structure. These N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides are investigated for their potential as more potent drugs. Quantitative structure-activity relationship (QSAR) studies play a crucial role in drug design .

Mecanismo De Acción

Target of Action

The compound, also known as N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has been found to have significant effects on various targets. It has been reported to have anticancer activity against various cancer cell lines . The compound has also shown a significant promotive effect on the primary root growth of Arabidopsis .

Mode of Action

The compound interacts with its targets and induces changes in their function. For instance, in cancer cells, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis . This leads to the inhibition of cancer cell proliferation, contributing to its anticancer activity.

Biochemical Pathways

The compound affects various biochemical pathways. In cancer cells, it has been found to inhibit VEGFR1, a key player in angiogenesis . By inhibiting this receptor, the compound can prevent the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen. This is one of the mechanisms through which the compound exerts its anticancer effects.

Result of Action

The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis, leading to the inhibition of cell proliferation . In plants, it promotes primary root growth .

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-10-16(11(2)19(3)18-10)25(21,22)17-7-6-13(20)12-4-5-14-15(8-12)24-9-23-14/h4-5,8,13,17,20H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHUTYMZWDSUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

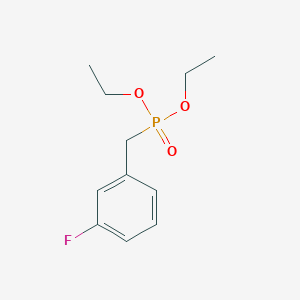

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)

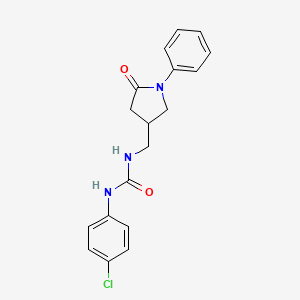

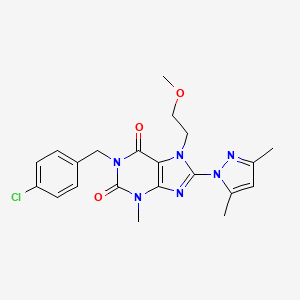

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

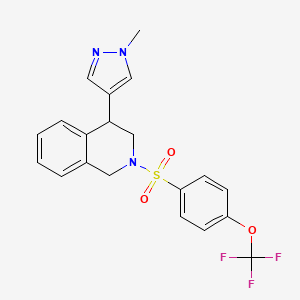

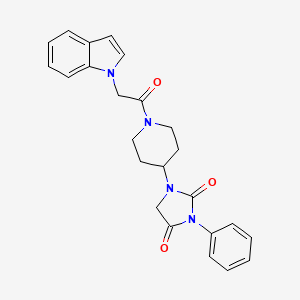

![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)

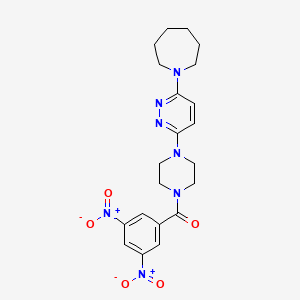

![Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2482714.png)

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)